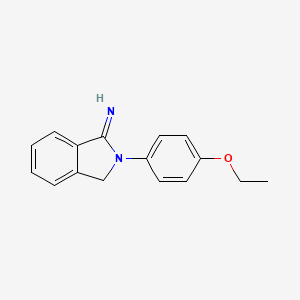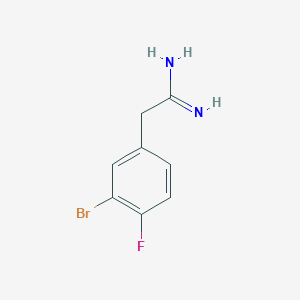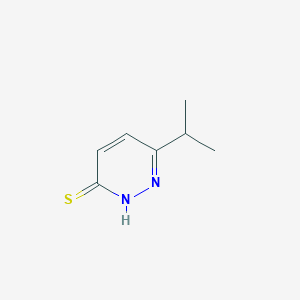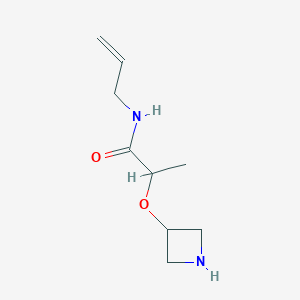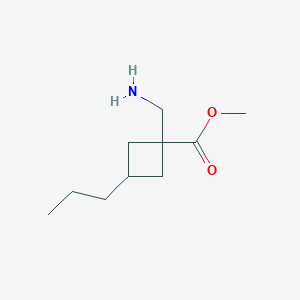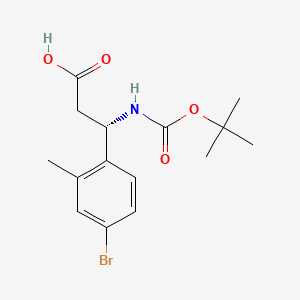
(S)-3-(4-Bromo-2-methylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(4-bromo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a brominated aromatic ring and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-bromo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-methylphenyl derivatives followed by the introduction of the tert-butoxycarbonyl-protected amino group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The final step involves the coupling of the brominated intermediate with a suitable propanoic acid derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(4-bromo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The brominated aromatic ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can undergo reduction reactions to remove the bromine atom, yielding dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated aromatic compounds. Substitution reactions result in a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(3S)-3-(4-bromo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-3-(4-bromo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The brominated aromatic ring and the tert-butoxycarbonyl-protected amino group allow the compound to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-(4-chloro-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3S)-3-(4-fluoro-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3S)-3-(4-iodo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
Uniqueness
Compared to similar compounds, (3S)-3-(4-bromo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C15H20BrNO4 |
|---|---|
Molecular Weight |
358.23 g/mol |
IUPAC Name |
(3S)-3-(4-bromo-2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-9-7-10(16)5-6-11(9)12(8-13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChI Key |
AXEJBYUEDVJICP-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B13621427.png)
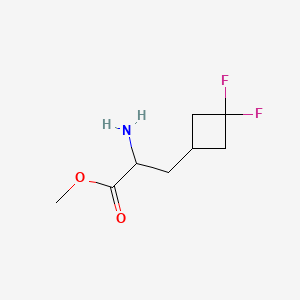
![(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13621444.png)
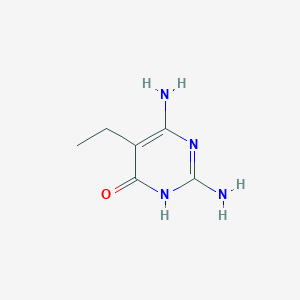
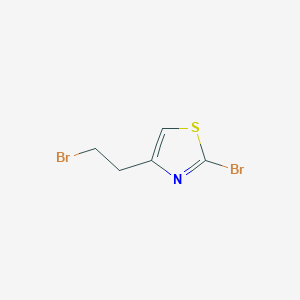
![[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine](/img/structure/B13621469.png)
